molecular formula C15H21N3O2S B186434 Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate CAS No. 6198-89-6

Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate

Cat. No. B186434
CAS RN: 6198-89-6
M. Wt: 307.4 g/mol
InChI Key: DJAYEIQJDHCGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate, also known as E-4031, is a chemical compound that is widely used in scientific research to study the mechanisms of action of ion channels and their role in various physiological and pathological processes. This compound is a potent blocker of the hERG (human ether-à-go-go-related gene) potassium channel, which plays a crucial role in regulating the electrical activity of the heart.

Mechanism Of Action

Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate is a potent blocker of the hERG potassium channel, which plays a crucial role in regulating the electrical activity of the heart. By blocking this channel, Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate prolongs the action potential duration and increases the QT interval, which can lead to the development of arrhythmias and sudden cardiac death.

Biochemical And Physiological Effects

Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate has been shown to have a number of biochemical and physiological effects, including the prolongation of the action potential duration and the QT interval, as well as the induction of early afterdepolarizations and the development of arrhythmias. These effects are mediated by the blockade of the hERG potassium channel.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate in lab experiments include its potency and specificity as a blocker of the hERG potassium channel, as well as its well-characterized mechanism of action. However, the limitations of using Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate include its potential toxicity and the need for careful dosing and monitoring in experimental studies.

Future Directions

There are many potential future directions for the use of Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate in scientific research, including the development of new drugs for the treatment of cardiac arrhythmias, the study of the role of hERG channel blockers in the development of drug-induced arrhythmias, and the investigation of the effects of hERG channel blockers on other physiological processes, such as insulin secretion and neuronal excitability.

Synthesis Methods

The synthesis of Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with ethyl 4-amino-1-methylpiperazine-1-carboxylate in the presence of triethylamine to yield ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate is widely used in scientific research to study the mechanisms of action of ion channels, particularly the hERG potassium channel. This channel plays a crucial role in regulating the electrical activity of the heart and is involved in the development of arrhythmias and sudden cardiac death. Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate is used to study the effects of hERG channel blockers on cardiac electrophysiology and to develop new drugs for the treatment of cardiac arrhythmias.

properties

CAS RN

6198-89-6

Product Name

Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate

InChI

InChI=1S/C15H21N3O2S/c1-3-20-14(19)12-4-6-13(7-5-12)16-15(21)18-10-8-17(2)9-11-18/h4-7H,3,8-11H2,1-2H3,(H,16,21)

InChI Key

DJAYEIQJDHCGFD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C

Origin of Product

United States

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